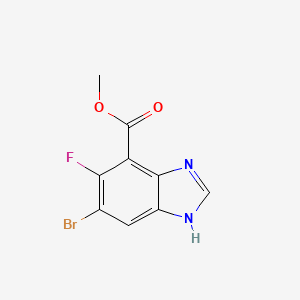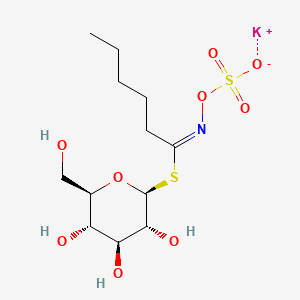
n-Pentyl beta-Glucosinolate Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentyl beta-Glucosinolate Potassium Salt is a chemical compound with the molecular formula C12H22KNO9S2 and a molecular weight of 427.533 g/mol . It belongs to the class of glucosinolates, which are sulfur-containing compounds found in various plants, particularly in the Brassicaceae family . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl beta-Glucosinolate Potassium Salt typically involves the reaction of a pentyl group with a glucosinolate precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . The process may also involve steps such as purification and crystallization to obtain the final product in a pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
n-Pentyl beta-Glucosinolate Potassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions may vary depending on the desired product and can include different temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
n-Pentyl beta-Glucosinolate Potassium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-Pentyl beta-Glucosinolate Potassium Salt involves its hydrolysis by the enzyme myrosinase, which leads to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates . These compounds can interact with various molecular targets and pathways, including those involved in cell signaling, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Pentyl beta-Glucosinolate Potassium Salt include other glucosinolates such as:
Glucoraphanin: Found in broccoli and known for its anticancer properties.
Glucobrassicin: Found in various cruciferous vegetables and studied for its potential health benefits.
Neoglucobrassicin: Another glucosinolate with potential health benefits.
Uniqueness
This compound is unique due to its specific pentyl group, which can influence its chemical properties and biological activities compared to other glucosinolates . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H22KNO9S2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylideneamino] sulfate |
InChI |
InChI=1S/C12H23NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
Clave InChI |
DNTIVTBMFDOVIF-DHPXDJSUSA-M |
SMILES isomérico |
CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



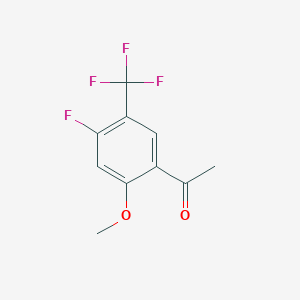

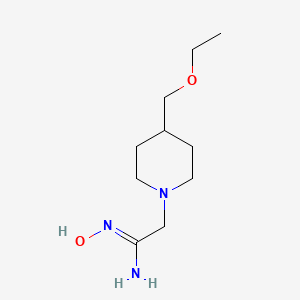

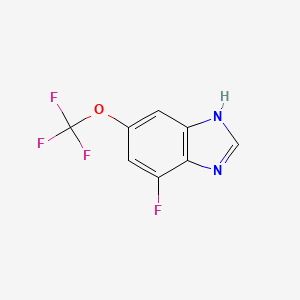
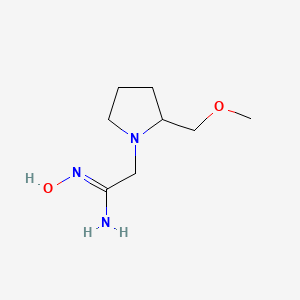



![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)

